molecular formula C17H16N2O5 B5366969 3-[(2-methoxy-4-nitrophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one

3-[(2-methoxy-4-nitrophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one

Cat. No. B5366969
M. Wt: 328.32 g/mol
InChI Key: UUZGQLZKTSDHHJ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-methoxy-4-nitrophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one, commonly known as MNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of MNPP in anticancer activity is not fully understood. However, studies suggest that MNPP induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. MNPP has also been shown to induce cell cycle arrest at the G2/M phase in cancer cells.
Biochemical and Physiological Effects:
MNPP has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent. MNPP has also been shown to exhibit antioxidant activity, which may contribute to its anticancer activity. Furthermore, MNPP has been shown to exhibit good stability and solubility, making it a suitable candidate for further drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of MNPP is its ease of synthesis and purification. MNPP can be synthesized in a one-pot reaction with high yield, and purification can be achieved through simple column chromatography. However, one limitation of MNPP is its low water solubility, which may limit its application in aqueous environments.

Future Directions

There are several potential future directions for MNPP research. One direction is the development of MNPP-based fluorescent probes for the detection of metal ions in biological samples. Another direction is the synthesis of MNPP derivatives with improved water solubility and bioavailability. Furthermore, the mechanism of action of MNPP in anticancer activity requires further investigation, which may lead to the development of more effective anticancer agents.

Synthesis Methods

MNPP can be synthesized through a one-pot reaction of 2-methoxy-4-nitroaniline, 3-methoxybenzaldehyde, and ethyl acetoacetate in the presence of a catalytic amount of piperidine. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization, resulting in the formation of MNPP.

Scientific Research Applications

MNPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MNPP has shown promising anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. MNPP has also been investigated for its potential application as a fluorescent probe for the detection of metal ions in biological samples. Furthermore, MNPP has been used as a building block for the synthesis of novel organic materials, such as polymers and dendrimers.

properties

IUPAC Name

(E)-3-(2-methoxy-4-nitroanilino)-1-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-23-14-5-3-4-12(10-14)16(20)8-9-18-15-7-6-13(19(21)22)11-17(15)24-2/h3-11,18H,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZGQLZKTSDHHJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CNC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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